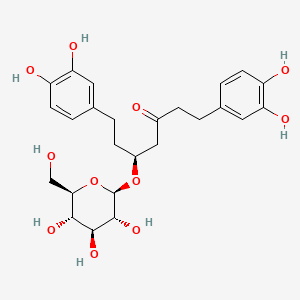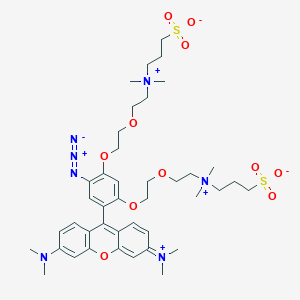
CalFluor 555 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CalFluor 555 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes. It is water-soluble and its excitation band is a good match for the 532 nm or 555 nm laser lines .
Preparation Methods
CalFluor 555 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The preparation method for in vivo applications involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300 and Tween 80, and finally adding double-distilled water . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
CalFluor 555 Azide undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are used to attach the azide group to various biomolecules. Common reagents include copper sulfate and sodium ascorbate for CuAAC reactions. The major product formed is a triazole ring, which is highly stable and fluorescent .
Scientific Research Applications
CalFluor 555 Azide is widely used in scientific research for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins. It is particularly useful in imaging the intracellular environment, tissues of living organisms, and visualizing biomolecules in vivo under no-wash conditions. This compound has been used in studies involving developing zebrafish and mouse brain tissue slices .
Mechanism of Action
The mechanism of action of CalFluor 555 Azide involves its activation through click chemistry reactions. The azide group reacts with alkynes to form a stable triazole ring, which is fluorescent. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The molecular targets include various biomolecules that have been metabolically labeled with alkynes .
Comparison with Similar Compounds
CalFluor 555 Azide is similar to other fluorogenic azide probes such as Alexa Fluor 555, CF 555, DyLight 549, and Cy3 Dye. These compounds also undergo click reactions and are used for similar applications in biomolecule labeling and imaging. this compound is unique in its ability to provide sensitive visualization under no-wash conditions, reducing background signal and non-specific binding .
Properties
Molecular Formula |
C41H60N7O11S2+ |
|---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |
InChI Key |
YSYLJQBBTLEFRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


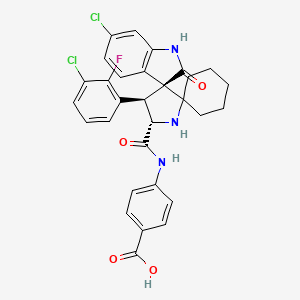
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
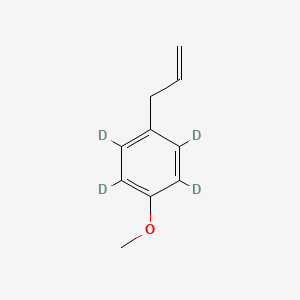

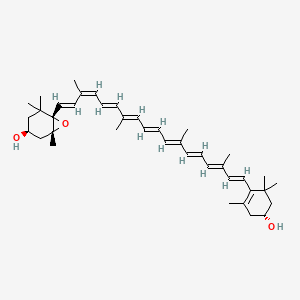
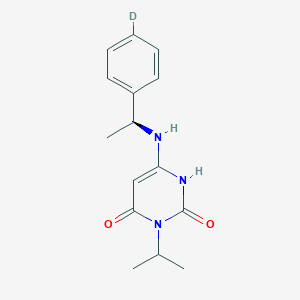


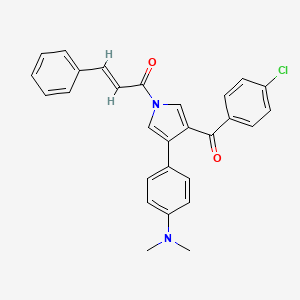
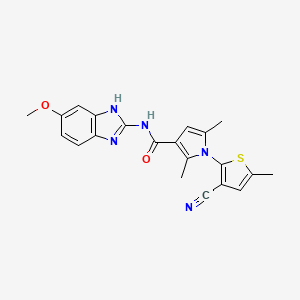
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
